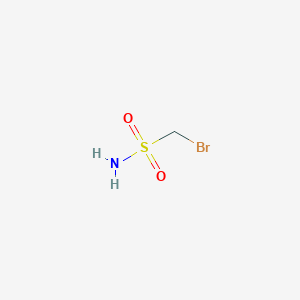
Bromomethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethanesulfonamide is a chemical compound with the CAS Number: 53412-78-5 . It has a molecular weight of 174.02 .
Molecular Structure Analysis
Bromomethanesulfonamide contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
Bromomethanesulfonamide is a powder with a melting point of 120-122 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidative and Chemopreventive Properties
Research on sulforaphane, a compound found in broccoli and other cruciferous vegetables, reveals its antioxidative, chemopreventive, and antitumor effects. Sulforaphane's capacity to modulate cellular mechanisms and pathways suggests potential applications of bromomethanesulfonamide in studying oxidative stress and cancer prevention, given any structural or functional similarities between the two compounds.
- Sulforaphane's antioxidative and chemopreventive roles have been extensively documented, showing significant potential in cancer prevention and therapy. Studies highlight its ability to induce apoptosis, inhibit cell proliferation, and modulate key cellular pathways, suggesting a framework for researching bromomethanesulfonamide's potential in similar contexts (Yagishita et al., 2019); (Dinkova-Kostova et al., 2017).
Biogas Production and Environmental Applications
The application of biomethane and the exploration of biogas production technologies offer a lens through which bromomethanesulfonamide's potential role in environmental science and renewable energy research might be inferred. Research on enhancing biomethane production through various means, including chemical treatments, could align with studying bromomethanesulfonamide's applications in similar processes.
- Innovations in biogas production, emphasizing the enhancement of biomethane quality and yield through chemical and technological methods, may present an avenue for applying bromomethanesulfonamide in environmental research or renewable energy studies. Exploring its potential role in such applications could be inspired by current methodologies aimed at improving biogas systems' efficiency and output (Richards & Zaili, 2020).
Nanomaterials in Biogas Enhancement
The exploration of nanomaterials to boost biogas production provides a scientific backdrop potentially relevant to bromomethanesulfonamide. The impact of nanoparticles on anaerobic digestion processes underscores the potential for chemical compounds to influence biogas yield and quality, suggesting a research area where bromomethanesulfonamide could be applied.
- The use of nanoparticles in enhancing anaerobic digestion and biogas production reflects the potential of chemical compounds to significantly impact renewable energy research. This area may offer insights into how bromomethanesulfonamide could be studied for its effects on similar processes, focusing on its potential to influence microbial activity or digestion efficiency (Dehhaghi et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
bromomethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNONNGLPOBGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonamide | |
CAS RN |
53412-78-5 |
Source


|
| Record name | bromomethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)







![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)


![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

